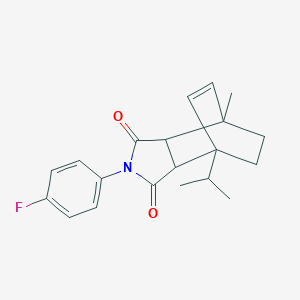
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist of the cannabinoid receptor CB1, which is the primary receptor responsible for the psychoactive effects of cannabis. WIN 55,212-2 has been widely used in scientific research to investigate the cannabinoid system and its potential therapeutic applications.
Mechanism of Action
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors by this compound 55,212-2 leads to the inhibition of neurotransmitter release, which results in its analgesic and anti-inflammatory effects. It also modulates the release of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the cannabinoid system. It is also relatively stable and has a long half-life, which allows for more extended experiments. However, it also has some limitations. It has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, it has been shown to have some adverse effects, such as hypothermia and sedation, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more selective CB1 receptor agonists that do not have the adverse effects associated with this compound 55,212-2.
Synthesis Methods
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 can be synthesized by a multistep process starting from 4-fluoroaniline. The first step involves the reaction of 4-fluoroaniline with isopropylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction of the Grignard reagent with ethyl 2-oxo-4-phenylbutyrate to form the intermediate product. The final step involves the cyclization of the intermediate product to form this compound 55,212-2.
Scientific Research Applications
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Properties
Molecular Formula |
C20H22FNO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H22FNO2/c1-12(2)20-10-8-19(3,9-11-20)15-16(20)18(24)22(17(15)23)14-6-4-13(21)5-7-14/h4-8,10,12,15-16H,9,11H2,1-3H3 |
InChI Key |
DADWHLXIRCZAOA-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)


![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)
![4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241089.png)
![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)


![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
